molecular formula C9H10N2O2 B14686226 Urea, m-toluoyl- CAS No. 29216-89-5

Urea, m-toluoyl-

Cat. No.: B14686226
CAS No.: 29216-89-5
M. Wt: 178.19 g/mol
InChI Key: DIELRVHCSGVAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, m-toluoyl- is a derivative of urea where one of the nitrogen atoms is substituted with a m-toluoyl group. This compound belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .

Chemical Reactions Analysis

Types of Reactions

Urea, m-toluoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the m-toluoyl group yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Urea, m-toluoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of urea, m-toluoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate gene expression and protein activity, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, m-toluoyl- is unique due to the presence of the m-toluoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

29216-89-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-carbamoyl-3-methylbenzamide

InChI

InChI=1S/C9H10N2O2/c1-6-3-2-4-7(5-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

DIELRVHCSGVAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.